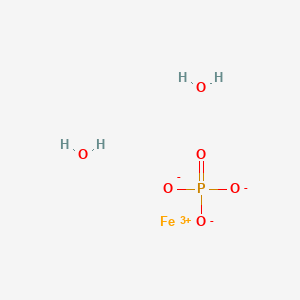

Iron(III) phosphate dihydrate

Overview

Description

Iron(III) phosphate dihydrate is an inorganic compound with the formula FePO4·2H2O. It is used in various applications, including steel and metal manufacturing processes. When bonded to a metal surface, iron phosphate prevents further oxidation of the metal .

Synthesis Analysis

Two new iron(III) phosphates, FePO4, have been synthesized from the dehydration of hydrothermally prepared monoclinic and orthorhombic hydrated phosphates FePO4·2H2O . Another approach for the controlled synthesis of iron phosphate dihydrates of varying crystallographic phases (monoclinic and orthorhombic) and morphologies involves the phosphation of β-FeOOH nanorods with aqueous phosphoric acid solutions .Molecular Structure Analysis

The most common form of FePO4 adopts the structure of α-quartz. In this structure, the Fe (III) and phosphate sites are tetrahedral . In the two polymorphs of the dihydrate, the Fe centre is octahedral with two mutually cis water ligands .Chemical Reactions Analysis

Iron(III) phosphate dihydrate can be used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2 (1H)-ones and thiones by reacting with aldehydes, β-ketoesters and urea/thiourea via one pot-three component Biginelli reaction .Physical And Chemical Properties Analysis

Iron(III) phosphate dihydrate is a yellow-brown solid. It is insoluble in water .Scientific Research Applications

Precursor for Lithium Iron Phosphate

Iron(III) phosphate dihydrate is used as a precursor for the synthesis of lithium iron phosphate (LiFePO4), which is a cathode material for lithium-ion batteries . The selection of iron source has an important effect on the synthesis process. Appropriate iron source is beneficial to improve the physical and chemical properties of LiFePO4, which determines the preparation and industrial production of as-prepared material .

Catalyst in Biginelli Reaction

Iron(III) phosphate dihydrate can be used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones. These compounds are synthesized by reacting with aldehydes, β-ketoesters, and urea/thiourea via a one-pot three-component Biginelli reaction .

Catalyst in Oxidative Dehydrogenation

Iron(III) phosphate dihydrate can also be used as a catalyst in the oxidative dehydrogenation of methyl iso-butarate (MIB) to produce methyl methacrylate (MMA) .

Study of Phase Transformation Kinetics

The phase transformation from amorphous to crystalline FePO4·2H2O has been studied using Iron(III) phosphate dihydrate. This study provides guidelines for the regulation of FePO4·2H2O precursors by the precipitation method .

Preparation of Phosphate Glass Fibers

Iron(III) phosphate dihydrate is used as a key ingredient in preparing phosphate glass fibers .

Applications in Catalysis and Electrode Materials

Due to its rich chemical structure, Iron(III) phosphate dihydrate has important applications in the fields of catalysis and lithium battery electrode materials .

Mechanism of Action

- Iron(III) phosphate primarily interacts with biological systems through its iron component. Iron is essential for various physiological processes, including oxygen transport (via hemoglobin) and cellular oxidation mechanisms .

- Iron(III) phosphate forms strong complexes with other species, such as pyrophosphate. These interactions facilitate iron removal from transferrin (a protein involved in iron transport), enhance iron transfer from transferrin to ferritin (an iron storage protein), and promote iron exchange between transferrin molecules .

- In the context of batteries, FePO₄ can undergo phase changes under high pressures, transitioning from tetrahedral Fe(III) and phosphate sites to a more dense structure with octahedral Fe centers .

Target of Action

Mode of Action

Action Environment

Future Directions

Iron(III) phosphate dihydrate has attracted much interest as potential cathode materials in batteries . It can also be used for bonding fabrics, wood, and other materials to iron or steel surfaces . Furthermore, it is used to make lithium iron phosphate, the cathode in lithium iron phosphate batteries .

properties

IUPAC Name |

iron(3+);phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTOKWDUYJKSCN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928695 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(III) phosphate dihydrate | |

CAS RN |

13463-10-0 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

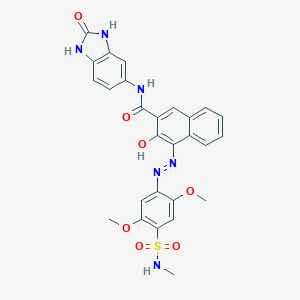

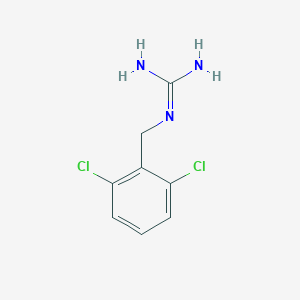

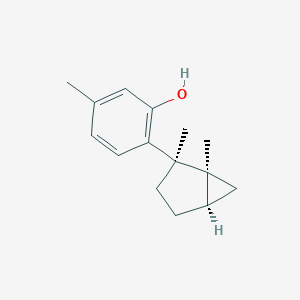

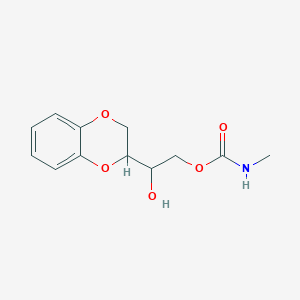

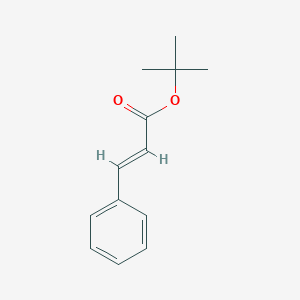

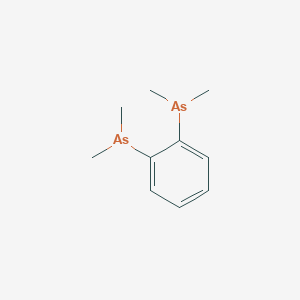

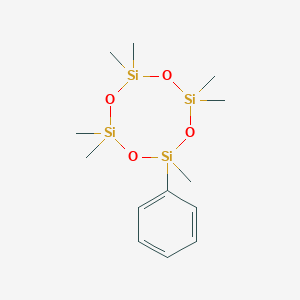

Feasible Synthetic Routes

Q & A

Q1: What is the role of Iron(III) phosphate dihydrate in biological systems?

A: Research indicates that Iron(III) phosphate dihydrate can interact with biological molecules like collagen. A study [] demonstrated that collagen fibrils effectively nucleate the formation of Iron(III) phosphate dihydrate crystals in supersaturated solutions. This interaction highlights the potential role of Iron(III) phosphate dihydrate in biomineralization processes, where inorganic materials are deposited on organic matrices.

Q2: Can Iron(III) phosphate dihydrate act as a catalyst, and if so, in what reactions?

A: Yes, Iron(III) phosphate dihydrate exhibits catalytic properties. One study [] revealed its efficacy as a heterogeneous catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. These compounds, also known as Biginelli compounds, are important heterocyclic structures with various pharmacological activities. The use of Iron(III) phosphate dihydrate as a catalyst in this reaction offered a fast and efficient route to these valuable compounds.

Q3: How does the concentration of Iron(III) phosphate dihydrate in solution affect its crystallization on collagen?

A: The concentration of Iron(III) phosphate dihydrate, specifically the level of supersaturation in solution, significantly impacts its crystallization on collagen. Research [] has shown that the induction time, or the time it takes for crystal formation to begin, is inversely proportional to the solution supersaturation. Higher supersaturation leads to faster nucleation and crystal growth. Furthermore, the rate of Iron(III) phosphate dihydrate overgrowth on collagen is also directly proportional to the solution supersaturation. This relationship suggests that controlling the concentration of Iron(III) phosphate dihydrate is crucial for influencing the kinetics of its interaction with biological substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

![Odoratin[Cedrela]](/img/structure/B76305.png)

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)